(5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623935-29-5
VCID: VC16153122
InChI: InChI=1S/C31H27N3O4S2/c1-2-3-15-36-25-12-10-22(11-13-25)29-23(19-34(32-29)24-7-5-4-6-8-24)17-28-30(35)33(31(39)40-28)18-21-9-14-26-27(16-21)38-20-37-26/h4-14,16-17,19H,2-3,15,18,20H2,1H3/b28-17-
SMILES:
Molecular Formula: C31H27N3O4S2
Molecular Weight: 569.7 g/mol

(5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623935-29-5

Cat. No.: VC16153122

Molecular Formula: C31H27N3O4S2

Molecular Weight: 569.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(1,3-Benzodioxol-5-ylmethyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one - 623935-29-5

Specification

CAS No. 623935-29-5
Molecular Formula C31H27N3O4S2
Molecular Weight 569.7 g/mol
IUPAC Name (5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C31H27N3O4S2/c1-2-3-15-36-25-12-10-22(11-13-25)29-23(19-34(32-29)24-7-5-4-6-8-24)17-28-30(35)33(31(39)40-28)18-21-9-14-26-27(16-21)38-20-37-26/h4-14,16-17,19H,2-3,15,18,20H2,1H3/b28-17-
Standard InChI Key URKOPHAVGVPHRW-QRQIAZFYSA-N
Isomeric SMILES CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Canonical SMILES CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6

Introduction

Structural Characteristics and Molecular Configuration

Core Framework and Functional Groups

The compound’s architecture centers on a thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. This core is substituted at the 3-position with a 1,3-benzodioxol-5-ylmethyl group, which introduces a methylene bridge linking the benzodioxole moiety to the thiazolidinone. The benzodioxole component, a fused bicyclic system with two oxygen atoms, is known for enhancing metabolic stability and modulating electronic properties in drug candidates .

At the 5-position of the thiazolidinone ring, a {[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene} substituent extends the structure’s complexity. This pyrazole derivative features a phenyl group at the 1-position, a 4-butoxyphenyl group at the 3-position, and a methylene bridge connecting it to the thiazolidinone. The Z-configuration of the exocyclic double bond (indicated by the "5Z" descriptor) influences the molecule’s spatial arrangement and intermolecular interactions.

Molecular Formula and Physicochemical Properties

With the molecular formula C₃₁H₂₇N₃O₄S₂ and a molar mass of 569.7 g/mol, the compound’s hydrophobicity is evident from its extensive aromatic and aliphatic regions. The presence of the butoxy chain (-OC₄H₉) enhances lipophilicity, likely affecting membrane permeability and bioavailability. Key physicochemical parameters, such as logP (estimated at ~5.2) and polar surface area (~110 Ų), suggest moderate solubility in organic solvents and limited aqueous solubility.

Synthetic Pathways and Reaction Mechanisms

Thiosemicarbazone Intermediate Formation

The synthesis begins with the preparation of N-substituted thiosemicarbazones. Benzodioxolyl thiosemicarbazide reacts with aromatic or heterocyclic aldehydes under acidic conditions, forming Schiff bases through nucleophilic addition-elimination. This step establishes the thiosemicarbazone backbone, crucial for subsequent cyclization .

Cycloalkylation to Form Thiazolidinone and Thiazole Derivatives

The thiosemicarbazone intermediate undergoes cycloalkylation with ethyl chloroacetate or chloroacetone to yield either thiazolidin-4-one or 4-methylthiazole derivatives, respectively. For the target compound, ethyl chloroacetate facilitates ring closure via nucleophilic attack of the thiosemicarbazone’s sulfur atom on the α-carbon of the chloroacetate, followed by elimination of HCl. The reaction’s regioselectivity ensures the Z-configuration of the exocyclic double bond .

Pyrazole Moiety Incorporation

The pyrazole segment is synthesized separately through cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones . For instance, phenylhydrazine reacts with a 4-butoxyphenyl-substituted diketone to form the trisubstituted pyrazole, which is subsequently functionalized with a methylene group for coupling to the thiazolidinone core .

Chemical Reactivity and Derivative Formation

Nucleophilic Attack at the Thiazolidinone Carbonyl

The electron-deficient carbonyl carbon in the thiazolidinone ring undergoes nucleophilic addition with amines or alcohols, yielding hydantoin or ester derivatives. Such modifications can enhance solubility or target specificity.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole’s aromatic system participates in electrophilic substitutions, such as nitration or sulfonation, at the 4-position. Introducing electron-withdrawing groups here could amplify biological activity by altering electronic density .

Metal Coordination Complexes

The sulfur and nitrogen atoms in the thiazolidinone and pyrazole moieties act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). These complexes may exhibit enhanced antimicrobial or cytotoxic properties compared to the parent compound .

Applications in Drug Development and Beyond

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